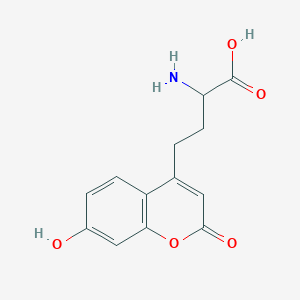
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its incorporation into proteins as a fluorescent tag, making it valuable in various biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid typically involves the reaction of 7-hydroxy-4-coumarinyl derivatives with amino acids under specific conditions. One common method includes the use of protective groups to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the coumarin ring .
科学的研究の応用
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a fluorescent tag in protein studies, allowing researchers to track protein interactions and conformations.
Biology: Incorporated into proteins to study cellular processes and protein dynamics.
Industry: Used in the development of fluorescent dyes and markers for various applications .
作用機序
The mechanism of action of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid involves its incorporation into proteins as a fluorescent tag. This allows researchers to study protein interactions and dynamics in real-time. The compound interacts with specific molecular targets and pathways, facilitating the visualization of protein behavior in various cellular processes .
類似化合物との比較
Similar Compounds
7-Methylcoumarin: Another coumarin derivative with similar fluorescent properties.
Ethyl 7-hydroxy-4-coumarinacetate: Similar structure but with an ethyl acetate moiety.
L-(7-hydroxycoumarin-4-yl)ethylglycine: A closely related compound used for similar applications .
Uniqueness
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is unique due to its specific incorporation into proteins as a fluorescent tag, which is not commonly observed in other coumarin derivatives. This makes it particularly valuable in biochemical and cellular studies .
特性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC名 |
2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18) |
InChIキー |
QEQAKQQRJFWPOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
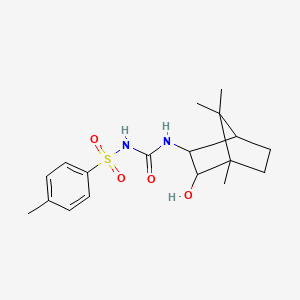
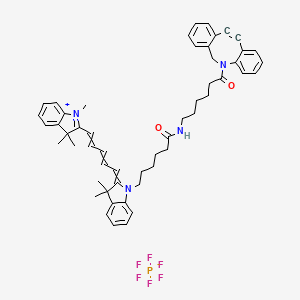

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
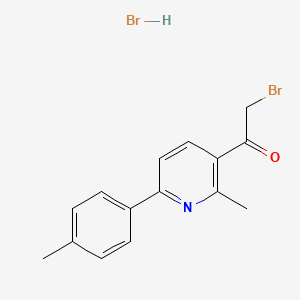
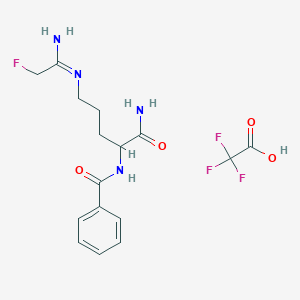
![(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone](/img/structure/B13390928.png)
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)

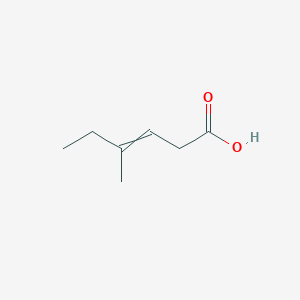
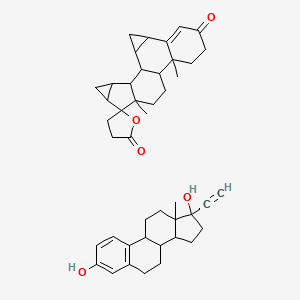
![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
